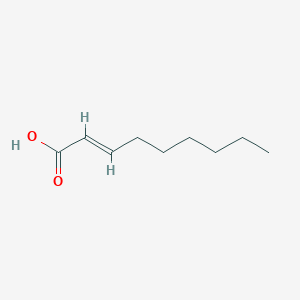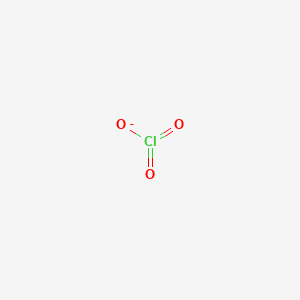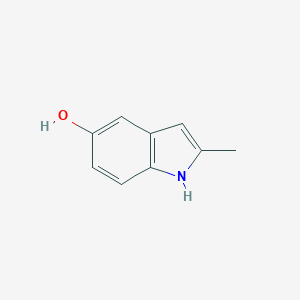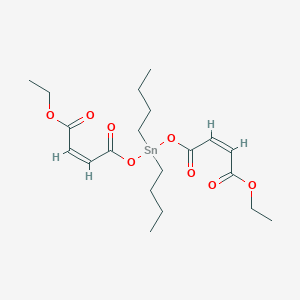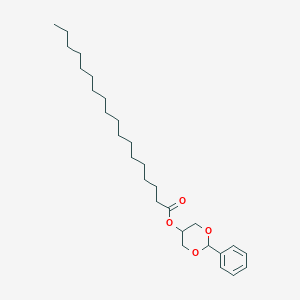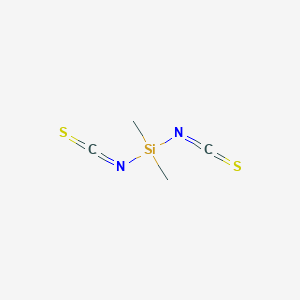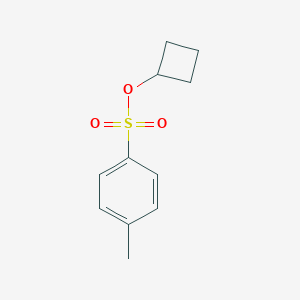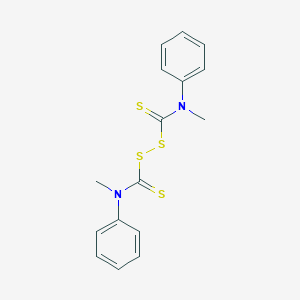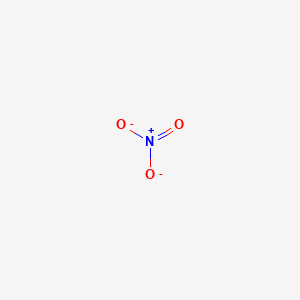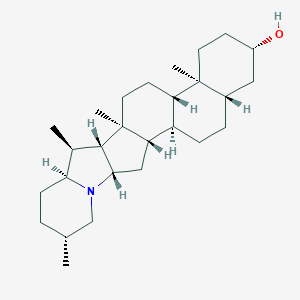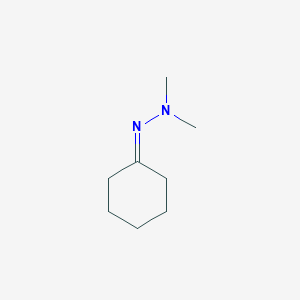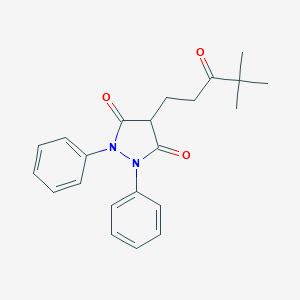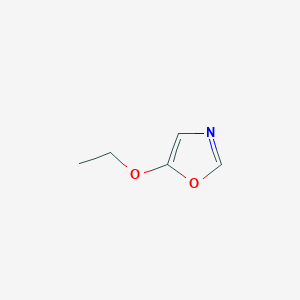
5-Ethoxyoxazole
説明
5-Ethoxyoxazole is a heterocyclic compound with a five-membered ring structure. The ring contains an oxygen atom, a nitrogen atom, and three carbon atoms . It’s a part of a larger class of compounds known as oxazoles, which are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, including 5-Ethoxyoxazole, involves various approaches. These include radiation, metal-mediated, one-pot, and other methods . The synthesis often involves the cyclization of N-acylated α-amino acids in the presence of dehydrating reagents .Molecular Structure Analysis
The molecular formula of 5-Ethoxyoxazole is C5H7NO2 . It has a molecular weight of 113.11 g/mol . The InChIKey, a unique identifier for chemical substances, for 5-Ethoxyoxazole is BNMZAQRFVVJHOT-UHFFFAOYSA-N .科学的研究の応用
1. Medicinal Chemistry and Drug Discovery
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of Application
Oxazoles, including 5-ethoxyoxazole, serve as essential structural motifs in many biologically active compounds. Researchers in medicinal chemistry explore oxazole derivatives due to their diverse pharmacological properties. These compounds exhibit activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects .
Experimental Procedures
To synthesize oxazole derivatives, scientists employ various methods. One notable approach involves using magnetically recoverable catalysts . These catalysts are based on magnetic nanoparticles, which offer several advantages:
Results and Outcomes
Researchers have reported successful synthesis of various oxazole derivatives using magnetic nanocatalysts. These catalysts enable efficient reactions, and their application streamlines the separation process. This review article provides valuable insights for synthetic chemists working with oxazole derivatives and focusing on magnetic nanocatalysts .
2. Pharmacophore Design and Drug Targeting
Specific Scientific Field
Pharmacophore design and drug targeting.
Summary of Application
The oxazole ring is a common structural motif found in many drugs and bioactive molecules. For instance, drugs like oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) contain an oxazole ring. This structural feature often contributes to their ability to bind to specific biological targets and exert therapeutic effects .
Experimental Procedures
Researchers use oxazole derivatives as pharmacophores to design new drugs. By modifying the oxazole scaffold, they tailor the compound’s properties for specific targets. Rational drug design involves computational modeling, molecular docking, and structure-activity relationship studies.
Results and Outcomes
The presence of an oxazole ring in drugs enhances their bioactivity. Understanding the interactions between the oxazole moiety and biological targets aids in developing effective medications .
3. Materials Science and Nanotechnology
Specific Scientific Field
Materials science and nanotechnology.
Summary of Application
Oxazole derivatives, including 5-ethoxyoxazole, find applications in materials science. Researchers explore their properties for potential use in nanomaterials, sensors, and coatings.
Experimental Procedures
Scientists synthesize modified oxazole derivatives and investigate their physical and chemical properties. Techniques such as spectroscopy, microscopy, and surface analysis help characterize these materials.
Results and Outcomes
Oxazole-based materials exhibit interesting properties, including fluorescence, conductivity, and catalytic activity. These findings contribute to the development of novel nanomaterials and functional coatings .
将来の方向性
特性
IUPAC Name |
5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZAQRFVVJHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318284 | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxyoxazole | |
CAS RN |
15031-12-6 | |
| Record name | NSC328212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethoxyoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



